
2-(2-Formyloxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Formyloxazol-4-yl)acetic acid is a heterocyclic compound featuring an oxazole ring substituted with a formyl group at the 2-position and an acetic acid moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyloxazol-4-yl)acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde, resulting in the formation of the oxazole ring . The reaction conditions often require the use of activated esters or mixed anhydrides to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Formyloxazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2-Carboxyloxazol-4-yl)acetic acid.
Reduction: 2-(2-Hydroxyoxazol-4-yl)acetic acid.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Formyloxazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of β-branched peptide derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: May be used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Formyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group and oxazole ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Uniqueness
2-(2-Formyloxazol-4-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical pathways .
Propriétés
Formule moléculaire |
C6H5NO4 |
|---|---|
Poids moléculaire |
155.11 g/mol |
Nom IUPAC |
2-(2-formyl-1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H5NO4/c8-2-5-7-4(3-11-5)1-6(9)10/h2-3H,1H2,(H,9,10) |
Clé InChI |
JCCIKLAGPBFMNW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


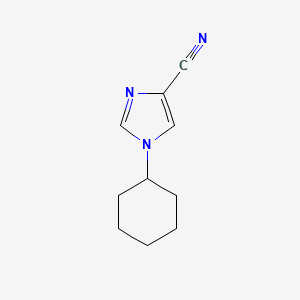

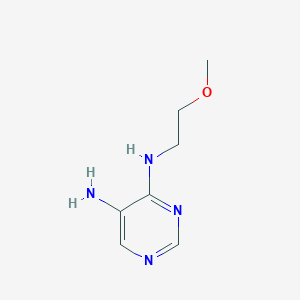
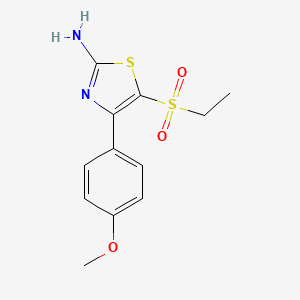
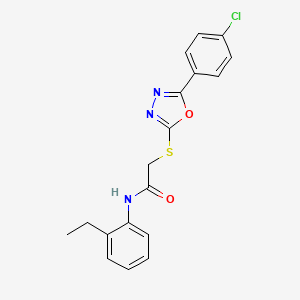


![7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde](/img/structure/B11782009.png)
![6-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782020.png)
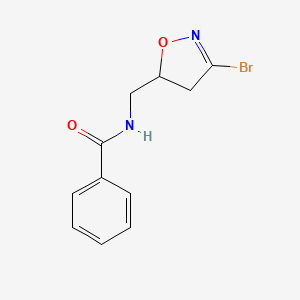
![5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
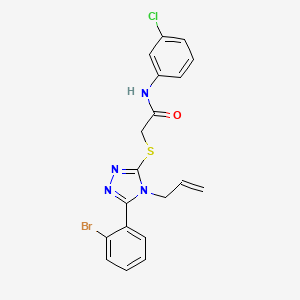
![1-(3-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11782041.png)
![3-(3,5-Difluorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11782045.png)
